molecular formula C11H13FN2O3S B2973303 5-Acetamido-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride CAS No. 2411244-83-0

5-Acetamido-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride

Cat. No. B2973303
CAS RN: 2411244-83-0
M. Wt: 272.29
InChI Key: MMTVZMPKWWPMFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Acetamido-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride (ADISF) is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of serine proteases and has been shown to have a variety of biochemical and physiological effects.

Mechanism Of Action

5-Acetamido-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride acts as an irreversible inhibitor of serine proteases. It works by reacting with the active site of the enzyme, forming a covalent bond that permanently inactivates the enzyme. This mechanism of action makes 5-Acetamido-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride a potent inhibitor of serine proteases.
Biochemical and Physiological Effects:
5-Acetamido-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride has been shown to have a variety of biochemical and physiological effects. In addition to its role as a serine protease inhibitor, 5-Acetamido-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride has been shown to inhibit the activity of other enzymes, including chymotrypsin and trypsin. It has also been shown to inhibit the production of cytokines, which are signaling molecules that play a critical role in the immune response.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 5-Acetamido-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride in lab experiments is its potency as a serine protease inhibitor. This makes it a valuable tool for studying the role of these enzymes in physiological processes. However, 5-Acetamido-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride also has some limitations. It is an irreversible inhibitor, which means that it permanently inactivates the enzyme. This can make it difficult to study the effects of enzyme activity over time.

Future Directions

For research on 5-Acetamido-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride include its potential use as a therapeutic agent and the development of more selective inhibitors of serine proteases.

Synthesis Methods

The synthesis of 5-Acetamido-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride involves the reaction of 5-acetamido-3,4-dihydro-1H-isoquinoline-2-sulfonyl chloride with hydrogen fluoride. This reaction results in the formation of 5-Acetamido-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride as a white solid. The purity of the compound can be improved by recrystallization.

Scientific Research Applications

5-Acetamido-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride has been used in a variety of scientific research applications. One of the most common uses is as an inhibitor of serine proteases. Serine proteases play a critical role in many physiological processes, including blood clotting, inflammation, and digestion. By inhibiting these enzymes, 5-Acetamido-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride can be used to study the role of serine proteases in these processes.

properties

IUPAC Name

5-acetamido-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O3S/c1-8(15)13-11-4-2-3-9-7-14(18(12,16)17)6-5-10(9)11/h2-4H,5-7H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMTVZMPKWWPMFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC2=C1CCN(C2)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetamido-1,2,3,4-tetrahydroisoquinoline-2-sulfonyl fluoride

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